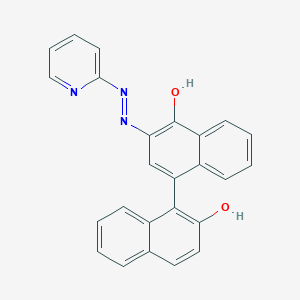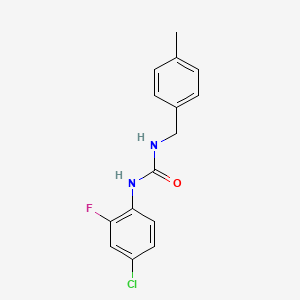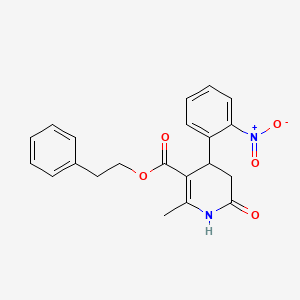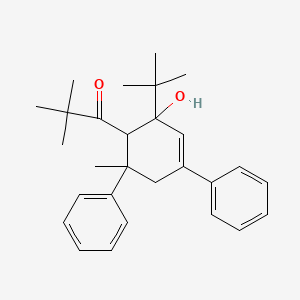
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide, also known as FPhE, is a compound that has been extensively studied in the field of medicinal chemistry. FPhE belongs to the class of compounds known as diarylureas, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell proliferation and survival. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide inhibits cancer cell proliferation and induces apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In vivo studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide exhibits antitumor activity in mouse models of breast cancer and colon cancer.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has some limitations for lab experiments. It is a highly potent compound, and care must be taken to ensure that it is handled safely. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is also relatively expensive to synthesize, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. One area of research is the development of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide analogs with improved potency and selectivity for cancer cells. Another area of research is the study of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the mechanism of action of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its anticancer activity.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide involves the reaction between 4-phenoxybenzaldehyde and 2-furylacetic acid to form the intermediate compound 4-phenoxyphenyl-2-furylmethanol. This intermediate is then reacted with ethanediamine to yield the final product, N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide. The synthesis of N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been optimized to yield high purity and high yield, making it an attractive compound for further study.
Scientific Research Applications
N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-furylmethyl)-N'-(4-phenoxyphenyl)ethanediamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYIYHYHQSVMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)


![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)

